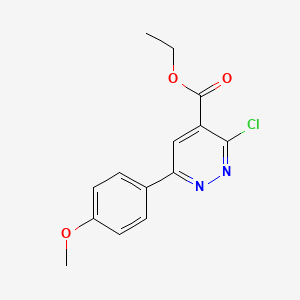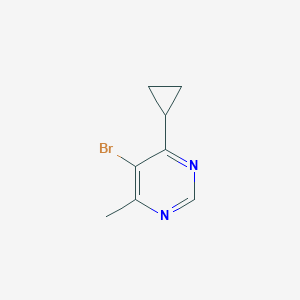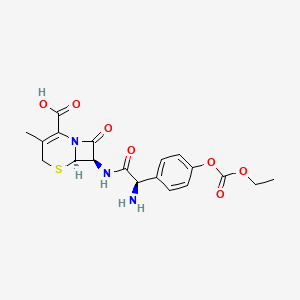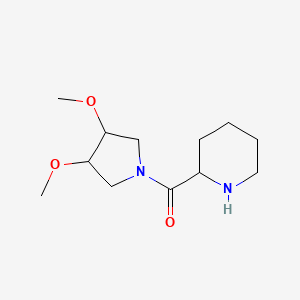![molecular formula C11H11ClN4 B1488223 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine CAS No. 19808-21-0](/img/structure/B1488223.png)
6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine
Descripción general
Descripción
“6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine” is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
Molecular Structure Analysis
The molecular structure of “6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine” is represented by the InChI code: 1S/C9H7ClN4/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H, (H2,11,13,14) .
Chemical Reactions Analysis
Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
Pyrimidine derivatives, including our compound of interest, have been studied for their potential anti-fibrotic activities. They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6) and shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium . This suggests that such compounds could be developed into novel anti-fibrotic drugs.
Antimicrobial Activity
The structural analogs of the compound have demonstrated significant antimicrobial activity. They have been docked against acetyl-CoA carboxylase enzyme and tested for their in vitro activity on various Gram-positive and Gram-negative bacteria, as well as anti-fungal activity on species like Aspergillus niger and Fusarium oxysporum . This broad spectrum of activity highlights its potential as a lead compound in antimicrobial drug development.
Fungicidal Activity
Research has indicated that certain structural modifications to the pyrimidine core can enhance fungicidal activity. The optimal structure for fungicidal activity was found to be with specific substitutions on the pyridine and pyrimidine groups, suggesting that our compound could serve as a starting point for the development of new fungicides .
Organocatalysis
Pyrimidine derivatives have been found to catalyze ester aminolysis, a reaction important in organic synthesis. This catalytic activity includes not only reactive aryl esters but also less reactive methyl and benzyl esters, indicating the compound’s utility in synthetic organic chemistry .
Chemodivergent Synthesis
The compound has been used in chemodivergent synthesis processes to create a variety of chemical structures. This includes the synthesis of N-(pyridin-2-yl)amides and other heterocyclic compounds, showcasing its versatility as a reagent in chemical synthesis .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-7-11(16-8-15-10)14-6-4-9-3-1-2-5-13-9/h1-3,5,7-8H,4,6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTCWBQECYLQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



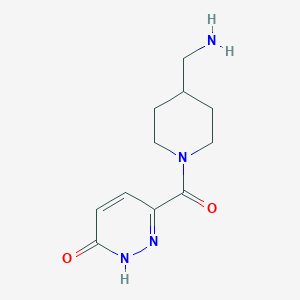
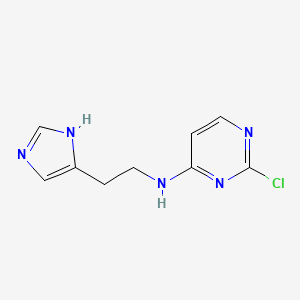
![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)
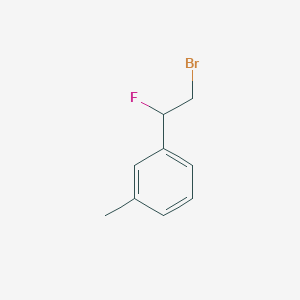

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488151.png)

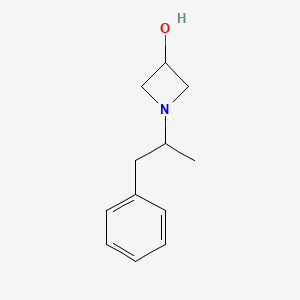

![6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1488155.png)
